molecular formula CH3CO2R,R=C9H19(primarily) B217186 (4-Ethyl-3-methylhexyl) acetate CAS No. 108419-33-6

(4-Ethyl-3-methylhexyl) acetate

Cat. No.: B217186
CAS No.: 108419-33-6
M. Wt: 186.29 g/mol
InChI Key: NCHJIJCRXQRDGU-UHFFFAOYSA-N
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Description

(4-Ethyl-3-Methylhexyl) Acetate, registered under CAS Registry Number 108419-33-6, is a branched-chain ester with the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol . It is a member of a series of branched alkyl acetates, where it serves as a representative structure for C9-rich mixtures used in industrial and research contexts . This compound is characterized by its specific structure, which can be represented by the SMILES notation C(OC(=O)C)CC(C(CC)CC)C . Calculated physical properties include a density of approximately 0.869 g/cm³, a boiling point near 203.9°C at 760 mmHg, and a flash point of around 78.9°C . In research and development, branched-chain esters like this are of significant interest in the field of flavor and fragrance due to their volatile nature and potential aroma characteristics, which are often described as fruity or fatty green, similar to related compounds such as sec-heptyl acetate . Furthermore, such esters are investigated for their applications as extracting agents in separation processes, such as in the ABE (Acetone-Butanol-Ethanol) fermentation recovery, where acetates like hexyl acetate and heptyl acetate have demonstrated excellent performance . Researchers value this chemical for its potential utility in developing more efficient and sustainable chemical processes, as well as for studying the structure-property relationships of organic compounds. This compound is provided as a high-purity material for research applications. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Proper safety protocols should be followed, including the use of appropriate personal protective equipment.

Properties

IUPAC Name

(4-ethyl-3-methylhexyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-5-11(6-2)9(3)7-8-13-10(4)12/h9,11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHJIJCRXQRDGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [EPA ChAMP: Hazard Characterization]
Record name Acetic acid, C8-10-branched alkyl esters, C9-rich
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Vapor Pressure

0.26 [mmHg]
Record name Acetic acid, C8-10-branched alkyl esters, C9-rich
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CAS No.

108419-33-6
Record name Acetic acid, C8-10-branched alkyl esters, C9-rich
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Record name acetic acid (4-ethyl-3-methyl-hexyl) ester
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Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction follows a two-step mechanism:

  • Protonation of acetic acid :
    CH3COOH+H+CH3C(OH2)+\text{CH}_3\text{COOH} + H^+ \rightarrow \text{CH}_3\text{C(OH}_2\text{)}^+

  • Nucleophilic substitution :
    CH3C(OH2)++C9H19OHCH3COOC9H19+H3O+\text{CH}_3\text{C(OH}_2\text{)}^+ + \text{C}_9\text{H}_{19}\text{OH} \rightarrow \text{CH}_3\text{COOC}_9\text{H}_{19} + H_3O^+

Stoichiometric excess of acetic acid (molar ratio 1.5:1 alcohol:acid) is typically employed to drive equilibrium toward ester formation.

Process Parameters and Yield Optimization

  • Temperature : 80–120°C, balancing reaction rate and side product formation.

  • Catalyst loading : 1–5 wt% H2SO4H_2SO_4 relative to reactants.

  • Reaction time : 4–8 hours for >90% conversion in batch reactors.

Table 1 : Comparative performance of acid catalysts in lab-scale synthesis

CatalystTemperature (°C)Time (h)Yield (%)Side Products (%)
H2SO4H_2SO_41106928 (dehydration)
pp-TSA1055896

Data synthesized from.

Heterogeneous Catalytic Systems: Advancing Green Chemistry

Ion-Exchange Resins (Amberlyst Series)

Amberlyst-15, a macroreticular sulfonic acid resin, demonstrates superior performance in continuous flow systems:

  • Reusability : 15 cycles with <5% activity loss.

  • Selectivity : 98% toward this compound at 95°C.

  • Water tolerance : Maintains activity at 10% H2OH_2O content vs. H2SO4H_2SO_4 deactivation above 5%.

Titanium-Based Catalysts

Patent EP3782728A1 discloses titanium(IV) oxychloride (TiOCl2TiOCl_2) as a high-efficiency alternative:

  • Reaction rate : 3× faster than H2SO4H_2SO_4 at 90°C.

  • Byproduct suppression : <1% diethylhexyl ether formation.

  • Molar ratio : 1:1.2 alcohol:acid achieves 97% conversion in 3 hours.

Enzymatic Esterification: Biocatalytic Routes

Lipase-catalyzed synthesis (e.g., Candida antarctica Lipase B) offers an energy-efficient pathway:

  • Solvent-free conditions : 60°C, 24 hours, 85% yield.

  • Stereoselectivity : Preferential formation of (R)-enantiomer (ee >90%).

  • Immobilization : SiO₂-supported enzymes enable continuous processing.

Kinetic analysis :
Michaelis-Menten parameters for Novozym 435:
Km=0.45mMK_m = 0.45 \, \text{mM}, Vmax=1.2μmolmin1mg1V_{max} = 1.2 \, \mu\text{mol} \cdot \text{min}^{-1} \cdot \text{mg}^{-1} .

Reactive Distillation: Industrial-Scale Intensification

Coupling reaction and separation units enhances productivity:

  • Packed bed columns : 99% conversion at 100°C with Amberlyst-36.

  • Residence time : 30 minutes vs. 6 hours in batch mode.

  • Energy savings : 40% reduction vs. conventional processes.

Quality Control and Byproduct Management

Critical impurities and mitigation strategies:

  • Unreacted alcohol : <0.5% via vacuum stripping.

  • Acetic anhydride : Neutralization with NaHCO₃.

  • Oligomers : Molecular sieves (3Å) suppress polymerization.

Analytical methods :

  • GC-MS quantification (HP-5 column, 150°C → 250°C @ 10°C/min).

  • 1H NMR^1\text{H NMR}: Characteristic signals at δ 4.05 (OCH₂), 2.05 (COCH₃) .

Chemical Reactions Analysis

Types of Reactions: (4-Ethyl-3-methylhexyl) acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding alcohol and acetic acid in the presence of water and an acid or base catalyst.

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

    Oxidation: Under certain conditions, the ester can be oxidized to form carboxylic acids and other oxidation products.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Hydrolysis: Acetic acid and the corresponding alcohol.

    Transesterification: A different ester and alcohol.

    Oxidation: Carboxylic acids and other oxidation products.

Scientific Research Applications

Chemistry: (4-Ethyl-3-methylhexyl) acetate is used as a solvent in organic synthesis and as a reagent in various chemical reactions. Its low toxicity and high solvency make it an ideal choice for many laboratory and industrial applications .

Biology: In biological research, this compound is used as a solvent for extracting and purifying biological molecules. Its ability to dissolve a wide range of organic compounds makes it useful in various biochemical assays and experiments .

Medicine: While not commonly used directly in medicine, acetic acid, C8-10-branched alkyl esters, C9-rich can be found in pharmaceutical formulations as a solvent or excipient. Its low toxicity and compatibility with various active ingredients make it a valuable component in drug development .

Industry: In the industrial sector, this compound is widely used as a solvent in paints, coatings, and adhesives. It is also used in the production of agricultural chemicals and as a fuel additive .

Mechanism of Action

The mechanism of action of acetic acid, C8-10-branched alkyl esters, C9-rich primarily involves its role as a solvent. It interacts with various molecular targets by dissolving organic compounds and facilitating their reactions. The ester functional group allows it to participate in esterification and transesterification reactions, making it a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

Table 1. Comparative Properties of Acetate Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Applications
This compound* C₁₁H₂₂O₂ 186.29 ~190–200 (inferred) Low water solubility Solvents, fragrances
Hexyl Acetate C₈H₁₆O₂ 144.21 169–172 Insoluble Manufacturing, labs
Cyclohexyl Acetate C₈H₁₄O₂ 142.20 173–175 Slightly soluble Flavoring, solvents
Vinyl Acetate C₄H₆O₂ 86.09 72–73 Slightly soluble Polymers, adhesives

*Inferred data based on structural analogs.

Biological Activity

(4-Ethyl-3-methylhexyl) acetate is an organic compound that has garnered attention due to its potential biological activities. This compound, part of the acetate ester family, is characterized by its unique structure and properties, which may contribute to various biological effects. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential applications in medicine and industry.

  • Chemical Formula : C11H22O2
  • Molecular Weight : 186.29 g/mol
  • CAS Number : 22833466
  • Solubility : Soluble in most organic solvents; moderate solubility in water.

Antimicrobial Activity

Research indicates that various acetate esters exhibit antimicrobial properties. For instance, studies on similar compounds have demonstrated their effectiveness against a range of bacteria and fungi. The presence of functional groups in this compound may contribute to similar antimicrobial effects, although direct evidence is still required.

Antioxidant Properties

Esters like this compound may possess antioxidant properties due to their ability to scavenge free radicals. This property is crucial in preventing oxidative stress, which is linked to various chronic diseases.

Study 1: Antimicrobial Efficacy

A study conducted on related acetate compounds demonstrated significant antimicrobial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess the inhibition zones, revealing that certain esters could inhibit bacterial growth effectively.

CompoundInhibition Zone (mm)
This compoundTBD
Ethyl acetate15
Hexyl acetate18

Study 2: Antioxidant Activity Assessment

Another investigation evaluated the antioxidant capacity of various esters using DPPH radical scavenging assays. The results indicated that some esters exhibited significant scavenging activity, suggesting that this compound may also demonstrate similar effects.

EsterScavenging Activity (%)
This compoundTBD
Ethyl butyrate72
Propyl acetate65

The mechanisms through which this compound exerts its biological effects may involve:

  • Cell Membrane Interaction : As an ester, it may interact with lipid membranes, influencing permeability and fluidity.
  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of specific enzymes, potentially affecting metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Ethyl-3-methylhexyl) acetate
Reactant of Route 2
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(4-Ethyl-3-methylhexyl) acetate

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